(4-(1H-Pyrazol-5-yl)phenyl)methanamine
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Overview
Description
“(4-(1H-Pyrazol-5-yl)phenyl)methanamine” is a chemical compound . It is a colorless to yellow viscous liquid or lump or semi-solid . It is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
Several synthesis methods have been reported for the preparation of this compound. One method involves the condensation of 4- (1-methyl-1H-pyrazol-4-yl)benzaldehyde with methylamine in the presence of an acid catalyst. Another method involves the reduction of 4- (1-methyl-1H-pyrazol-4-yl)phenyl) nitroso compound with sodium borohydride.Molecular Structure Analysis
The molecular weight of “this compound” hydrochloride is 209.68 . The IUPAC name is (4- (1H-pyrazol-5-yl)phenyl)methanamine hydrochloride . The InChI code is 1S/C10H11N3.ClH/c11-7-8-1-3-9 (4-2-8)10-5-6-12-13-10;/h1-6H,7,11H2, (H,12,13);1H .Physical and Chemical Properties Analysis
“this compound” is a crystalline solid with a melting point of 121-125°C. It is soluble in ethanol and methanol but insoluble in water.Scientific Research Applications
Catalytic Applications
Unsymmetrical Pincer Palladacycles : 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives undergo C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, characterized in the solid state. These palladacycles show good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state, indicating their potential in catalysis (Roffe et al., 2016).
Pharmaceutical Research
Potential Antipsychotic Agents : A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated for antipsychotic-like profiles in behavioral animal tests. These compounds, unlike clinically available antipsychotic agents, did not interact with dopamine receptors, indicating a novel potential pathway for antipsychotic drug development (Wise et al., 1987).
Materials Science
Supramolecular Liquid Crystals : Supramolecular liquid crystals containing the 4-aryl-1H-pyrazole unit demonstrated the ability to self-assemble by H-bonding, displaying columnar mesophases and luminescent properties in the visible region. This unique feature makes them suitable for applications in materials science, particularly in developing luminescent supramolecular structures (Moyano et al., 2013).
Molecular Chemistry
Complex Formation and Antimicrobial Activity : Studies on pyrazole-based compounds, including the encapsulation into liposomal chitosan emulsions for textile finishing, have demonstrated significant antimicrobial potentials. These findings not only provide insight into the molecular interactions of these compounds but also open avenues for their application in textile engineering and antimicrobial fabric development (Nada et al., 2018).
Synthesis and Bioactivity : Research on the synthesis and biological evaluation of pyrazole, isoxazole, and other derivatives bearing an aryl sulfonate moiety as antimicrobial and anti-inflammatory agents indicates their significant potential in pharmaceuticals. Such studies highlight the versatility of pyrazole-based compounds in synthesizing new drugs with targeted biological activities (Kendre et al., 2015).
Safety and Hazards
The compound is classified under GHS07 and has a signal word of warning. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines
Biochemical Pathways
Pyrazole-bearing compounds are known to exhibit diverse pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the known antileishmanial and antimalarial activities of pyrazole-bearing compounds , it can be inferred that this compound may have similar effects.
Properties
IUPAC Name |
[4-(1H-pyrazol-5-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10/h1-6H,7,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJHXROUKGNRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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